Methylamino-PEG5-azide
Overview
Description
Methylamino-PEG5-azide is a PEG-based PROTAC linker12. It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1.
Synthesis Analysis
Methylamino-PEG5-azide can be used in the synthesis of PROTACs1. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups1.
Molecular Structure Analysis
The molecular formula of Methylamino-PEG5-azide is C13H28N4O51. It has a molecular weight of 320.391.
Chemical Reactions Analysis
Methylamino-PEG5-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups1.Physical And Chemical Properties Analysis
Methylamino-PEG5-azide has a molecular weight of 320.391. Its molecular formula is C13H28N4O51. It is soluble in water, DMSO, DCM, and DMF3.
Scientific Research Applications
Synthesis and End-Group Quantification
- Synthesis and Facile End-Group Quantification of Functionalized PEG Azides : This research focuses on the synthesis of azido-functionalized poly(ethylene glycol) (PEG) derivatives for conjugation chemistry and targeted drug delivery. The study emphasizes the importance of quantifying azide incorporation in PEG polymers and describes a method for facile NMR-based quantitative end-group analysis of bifunctional azido PEGs (Semple et al., 2016).
Amphiphilic Triblock Copolymers
- Synthesis and Characterization of Amphiphilic Triblock Copolymers : This paper discusses the synthesis of poly(β-alanine-b-ethylene glycol-b-β-alanine) and poly(α-methyl β-alanine-b-ethylene glycol-b-α-methyl β-alanine) amphiphilic ABA triblock copolymers via “click” chemistry, using terminally azide poly-β-alanine and poly(α-methyl β-alanine) in conjunction with dipropargylated polyethylene glycol (Çatıker et al., 2018).
Drug Delivery Applications
- F-18 Labeled RGD Probes for PET Imaging : This study presents the preparation of fluorine-substituted monomeric and dimeric cRGD peptide derivatives, including cRGD-PEG5-ADIBOT-F, for use in positron emission tomography (PET) imaging. The research highlights the significance of strain-promoted alkyne azide cycloaddition (SPAAC) reaction in the development of these probes (Kim et al., 2015).
DNA Methylation and Cancer Therapy
- Design and Synthesis of Water-Soluble Grifolin Prodrugs : This paper discusses the synthesis of PEG5-Grifolin, a water-miscible prodrug of grifolin, for DNMT1 down-regulation in cancer therapy. The study emphasizes the enhanced stability and effectiveness of PEG5-Grifolin in suppressing tumor growth and downregulating DNMT1 (Wang et al., 2021).
Optical Properties and Aggregation
- Optical Properties and Aggregation of Novel Azo-Dyes : This research explores the optical properties and aggregation of novel azo-dyes with an oligo(ethylene glycol) side chain, highlighting their behavior in different environments (Rivera et al., 2006).
Copolymer Synthesis and Functionalization
- Synthesis and Evaluation of Clickable Block Copolymers for Targeted Nanoparticle Drug Delivery : This study focuses on the synthesis of a heterofunctional polyethylene glycol (PEG), HO-PEG-azide, and its application in the generation of functional diblock copolymers for drug delivery (Zhang et al., 2012).
Safety And Hazards
Methylamino-PEG5-azide is not classified as a hazard4. In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes4. If irritation persists, seek medical attention4.
Future Directions
Methylamino-PEG5-azide is a PEG derivative containing an azide group and a methylamino group2. The azide group enables Click Chemistry2. The methylamine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc2. The hydrophilic PEG spacer increases solubility in aqueous media2. This makes it a promising compound for future research and applications in drug delivery56.
Please note that this information is based on available resources and may not be fully up-to-date or complete. Always refer to the most recent and reliable sources for chemical information.
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHWWGQHCQSYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG5-azide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.